6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Description
6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a bicyclic thiophene derivative characterized by a benzo[c]thiophene core with a carboxylic acid group at position 1, a methylsulfonyl group at position 3, and a ketone at position 3. Its molecular formula is C₁₂H₁₄O₅S₂ (free acid form), with a molecular weight of 302.37 g/mol (calculated).
Properties
IUPAC Name |
6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S2/c1-12(2)4-6-8(7(13)5-12)11(19(3,16)17)18-9(6)10(14)15/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGPTZBWFAJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677523 | |
| Record name | 3-(Methanesulfonyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873189-09-4 | |
| Record name | 3-(Methanesulfonyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (CAS No. 873189-09-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 302.37 g/mol. Its structure includes a benzo[c]thiophene core with substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 873189-09-4 |
Analgesic Activity
Recent studies have demonstrated the analgesic properties of compounds related to the benzo[c]thiophene structure. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant analgesic effects in animal models. The "hot plate" method was employed to evaluate these effects in mice, revealing that certain derivatives exhibited analgesic activities surpassing that of standard analgesics like metamizole .
Antimicrobial and Antiparasitic Activity
The compound's structural analogs have been investigated for their antimicrobial and antimalarial properties. A systematic study reported that modifications in the benzo[c]thiophene framework could enhance activity against Plasmodium falciparum, suggesting that similar modifications might be beneficial for 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo derivatives .
The proposed mechanism of action for the biological activities of this compound involves interactions at the cellular level that may affect metabolic pathways related to pain perception and microbial resistance. The presence of the methylsulfonyl group is hypothesized to enhance solubility and bioavailability, contributing to its pharmacological effects.
Study on Analgesic Effects
In a controlled experiment involving outbred white mice, researchers administered various doses of related compounds and evaluated their pain-relieving effects through behavioral assays. The results indicated a dose-dependent response with significant analgesic activity observed at higher concentrations .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial efficacy of related compounds against various bacterial strains. The findings revealed that specific structural modifications led to enhanced antibacterial activity, highlighting the importance of chemical structure in determining biological efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzo[c]thiophene compounds exhibit significant antimicrobial properties. The sulfonyl group in 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene enhances its interaction with microbial enzymes, potentially leading to the development of new antibiotics .
2. Anti-inflammatory Effects
Studies have shown that compounds similar to this benzo[c]thiophene derivative possess anti-inflammatory properties. They may inhibit key inflammatory pathways, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases .
3. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. Further research is needed to elucidate its mechanisms and efficacy in cancer treatment .
Agrochemical Applications
1. Herbicidal Properties
The structural features of 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene make it a candidate for herbicide development. Its application in agricultural settings could help manage weed populations effectively while minimizing environmental impact .
2. Pest Control
This compound may also serve as a basis for developing new insecticides. Its ability to disrupt biological processes in target pests can lead to effective pest management solutions without harming beneficial insects .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects :
- Methylsulfonyl (-SO₂CH₃) : Strong electron-withdrawing group (EWG), enhances acidity of the carboxylic acid (predicted pKa < 3.25 for the target compound vs. 3.25 for the methylthio analog). Increases polarity and stability against oxidation.
- Methylthio (-SMe) : Electron-donating via sulfur lone pairs, reduces acidity (pKa ~3.25) and increases lipophilicity.
Physicochemical Properties
Preparation Methods
Starting Materials and Intermediates
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a common ester intermediate used in the synthesis of the target acid. This ester can be hydrolyzed to the corresponding acid.
Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids and 3-thienylimino-3H-furan-2-ones serve as precursors in related benzo[b]thiophene derivatives synthesis, which shares structural similarities with benzo[c]thiophene compounds.
Synthesis of the Benzo[c]thiophene Core
The tetrahydrobenzo[c]thiophene core is often constructed via intramolecular cyclization reactions involving substituted thienylaminobut-2-enoic acids or related intermediates in aprotic solvents like toluene at moderate temperatures (around 50 °C).
Decyclization reactions of oxofuran derivatives with amines have been employed to yield tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, indicating a potential route for analogous benzo[c]thiophene systems.
Conversion of Esters to Carboxylic Acid
- Hydrolysis of ethyl esters to the corresponding carboxylic acids is achieved under basic conditions using potassium hydroxide in aqueous media at moderate temperatures (around 40 °C). The reaction mixture is stirred until a clear solution forms, then acidified to precipitate the acid, which is isolated by filtration and recrystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | KOH, water, 40 °C, stirring, acidification | 85-96 | Precipitation and recrystallization |
| Reduction (if needed) | Borane-THF, 0-20 °C, 2 h | Quantitative | For related alcohol intermediates |
| Reduction alternative | Lithium aluminium hydride, THF/ether, rt | 86 | For related carboxylic acid derivatives |
Purification and Characterization
Purification typically involves recrystallization from ethanol-DMF mixtures or silica gel column chromatography using solvent systems such as n-hexane/ethyl acetate.
Characterization of intermediates and final products is performed using 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Reaction Conditions
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted cyclohexane-1,3-diones with thiophene precursors under acidic or basic conditions. For example, analogous compounds are synthesized via cyclization reactions using 1,4-dioxane or ethanol as solvents, followed by oxidation or sulfonation to introduce the methylsulfonyl group . Key steps include controlling reaction time and temperature to optimize ring closure and substituent placement.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonyl (SO2) stretches. Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight and purity . For example, 13C NMR can distinguish between keto-enol tautomers in related tetrahydrobenzo[b]thiophene derivatives .
Q. How are intermediates purified during synthesis?
- Methodological Answer : Column chromatography with silica gel (using hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard methods. Preparative HPLC may resolve closely related impurities, as demonstrated in the purification of ethyl-substituted tetrahydrobenzo[c]thiophene carboxylates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of sulfonyl-substituted tetrahydrobenzo[c]thiophene derivatives?
- Methodological Answer : Optimization involves solvent selection (e.g., HFIP for multicomponent reactions), stoichiometric control of sulfonylating agents, and catalysts like molecular sieves to absorb byproducts. For instance, Petasis reactions with 3 Å molecular sieves improved yields in analogous thiophene syntheses by minimizing side reactions . Temperature modulation (40–80°C) and inert atmospheres (N2/Ar) also stabilize reactive intermediates .
Q. What strategies resolve contradictory NMR data in synthesized derivatives?
- Methodological Answer : Contradictions may arise from dynamic tautomerism or diastereomerism. Use 2D NMR (COSY, NOESY) to clarify coupling patterns and spatial proximity of protons. X-ray crystallography provides definitive structural confirmation, as applied to resolve keto-enol tautomerism in ethyl 5-hydroxy-4,7-dioxo derivatives . Computational modeling (DFT) can predict stable conformers for comparison with experimental data .
Q. How do substituent variations (e.g., methylsulfonyl vs. carboxylate) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing sulfonyl with carboxamide or nitrile groups) followed by enzymatic or cellular assays. For example, replacing the methylsulfonyl group with chloroacetamide in tetrahydrobenzo[b]thiophene derivatives altered kinase inhibition profiles . Comparative assays (e.g., IC50 measurements) quantify potency differences .
Q. What computational tools are recommended for predicting reactivity or docking studies of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways for sulfonation or cyclization. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins like cyclooxygenase-2 (COX-2) or kinases. Studies on similar compounds used docking to rationalize anti-inflammatory activity .
Data Contradiction & Validation
Q. How should discrepancies between theoretical and experimental melting points be addressed?
- Methodological Answer : Recrystallize the compound using alternative solvents (e.g., dichloromethane/hexane vs. ethanol) to isolate polymorphs. Differential Scanning Calorimetry (DSC) confirms phase transitions. For example, polymorphic forms of ethyl 4-oxo-tetrahydrobenzo[c]thiophene carboxylates exhibited melting point variations up to 10°C .
Q. What methods validate the absence of toxic byproducts in scaled-up syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
